Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone
CAS No.:
Cat. No.: VC20135317
Molecular Formula: C13H9NO6
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9NO6 |
|---|---|
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | furan-2-yl-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone |
| Standard InChI | InChI=1S/C13H9NO6/c15-13(10-2-1-3-18-10)8-6-11-12(20-5-4-19-11)7-9(8)14(16)17/h1-3,6-7H,4-5H2 |
| Standard InChI Key | MTYIRPSSHWQNFC-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Introduction
Furan-2-yl(7-nitro-2,3-dihydrobenzo[b] dioxin-6-yl)methanone is a complex organic compound that combines elements of furan and benzodioxin rings. Despite its specific structure, detailed information on this compound is limited in publicly available scientific literature. This article aims to provide an overview of its potential properties and applications based on related compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of Furan-2-yl(7-nitro-2,3-dihydrobenzo[b] dioxin-6-yl)methanone likely involves the reaction of a furan-2-carbonyl chloride with a 7-nitro-2,3-dihydrobenzo[b] dioxin-6-amine. This process typically requires a base to facilitate the coupling reaction.
Steps for Synthesis:
-
Preparation of Starting Materials: Obtain furan-2-carbonyl chloride and 7-nitro-2,3-dihydrobenzo[b] dioxin-6-amine.
-
Coupling Reaction: React the two starting materials in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane or acetonitrile.
-
Purification: Purify the product using chromatography or crystallization techniques.
Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume